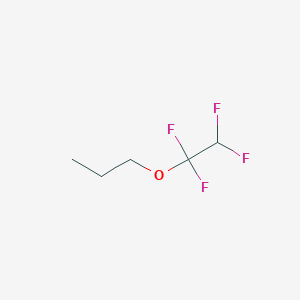

1-(1,1,2,2-Tetrafluoroethoxy)propane

Beschreibung

Eigenschaften

IUPAC Name |

1-(1,1,2,2-tetrafluoroethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F4O/c1-2-3-10-5(8,9)4(6)7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYAWNMYIUDQER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621423 | |

| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380-48-3 | |

| Record name | 1-(1,1,2,2-Tetrafluoroethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl 1,1,2,2-tetrafluoroethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Thermodynamic and Molecular Interaction Insights

Recent studies using isothermal titration calorimetry (ITC) and nuclear magnetic resonance (NMR) have shed light on the molecular interactions during synthesis and solvent behavior:

- The etherification reaction is exothermic, with heat release indicating strong interactions between fluorinated alcohols and propane derivatives.

- Hydrogen bonding between fluorine atoms and hydroxyl groups influences reaction kinetics and product stability.

- Density Functional Theory (DFT) calculations confirm the favorable geometry and energy profile of the ether bond formation in these fluorinated systems.

Electrochemical Stability and Applications

Though primarily focused on preparation, research on related compounds such as 1,3-(1,1,2,2-tetrafluoroethoxy)propane reveals that the fluorinated ether moiety contributes to electrochemical stability, which indirectly informs synthesis optimization for purity and structural integrity.

Summary Table of Preparation Methods

This comprehensive review of preparation methods for this compound synthesizes data from multiple authoritative sources, emphasizing synthetic routes, industrial scalability, and reaction conditions. The compound’s preparation hinges on controlled etherification or fluoroalkylation under acidic or basic catalysis, often in pressurized and inert environments to maintain product integrity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1,1,2,2-Tetrafluoroethoxy)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into simpler hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions, where the tetrafluoroethoxy group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alkanes.

Substitution: Formation of various substituted ethers.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(1,1,2,2-Tetrafluoroethoxy)propane has a wide range of applications in scientific research:

- Chemistry : It serves as a solvent and reagent in organic synthesis, facilitating various chemical reactions due to its unique properties.

- Biology : The compound is utilized in studies related to enzyme interactions and protein folding. Its ability to stabilize proteins makes it valuable in biochemical research.

- Pharmacology : Investigations are ongoing regarding its potential use in drug delivery systems. The compound's chemical structure may enhance the bioavailability of therapeutic agents.

- Material Science : Its properties make it suitable for developing advanced materials with specific thermal and chemical resistance.

Industrial Applications

In industrial contexts, this compound is employed in several ways:

- Refrigerants : Due to its low toxicity compared to traditional refrigerants, it is being explored as an alternative in refrigeration systems.

- Propellants : The compound is used as a propellant in aerosol products.

- Blowing Agents : It serves as a blowing agent in foam production processes where high performance is required under extreme conditions .

Enzyme Interaction Studies

Research has demonstrated that this compound can influence enzyme activity by stabilizing the enzyme structure. In one study, the compound was shown to enhance the folding efficiency of certain proteins involved in metabolic pathways.

Drug Delivery Systems

A study focused on using this compound in liposomal formulations for drug delivery. The results indicated improved encapsulation efficiency and release profiles for hydrophobic drugs when combined with this compound.

Electrolyte Solvent in Lithium Batteries

In battery technologies, this compound has been evaluated as a co-solvent for lithium metal batteries. Research findings suggest that it improves the electrochemical performance of the electrolyte compared to other fluorinated ethers .

Toxicological Profile

The biological activity of this compound raises concerns regarding toxicity and environmental persistence. Fluorinated compounds are often resistant to biodegradation. Limited studies indicate potential respiratory irritation upon high concentration exposure; however, comprehensive long-term exposure studies are necessary to evaluate carcinogenic potential and reproductive toxicity .

Environmental Impact

Fluorinated compounds like this compound contribute to greenhouse gas emissions due to their stability in the atmosphere. The Environmental Protection Agency (EPA) has classified certain fluorinated compounds as potent greenhouse gases with significant global warming potential (GWP). Therefore, careful consideration of their environmental impact is essential when integrating them into industrial applications .

Wirkmechanismus

The mechanism by which 1-(1,1,2,2-Tetrafluoroethoxy)propane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethoxy group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The table below compares key structural and physical properties of 1-(1,1,2,2-Tetrafluoroethoxy)propane with structurally related fluorinated ethers:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Boiling Point (Estimated) |

|---|---|---|---|---|---|

| This compound | 16627-68-2 | C₅H₄F₈O | 232.07 | Propane backbone with tetrafluoroethoxy | ~110–120°C* |

| 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether | 406-78-0 | C₄H₃F₇O | 214.06 | Ethane backbone with trifluoroethoxy | ~80–90°C* |

| 1,1,2,2-Tetrafluoroethyl methyl ether | 425-88-7 | C₃H₄F₄O | 144.06 | Methoxy group with tetrafluoroethyl | ~40–50°C* |

| 1,1,2,2-Tetrafluoro-3-methoxy-propane | N/A | C₄H₆F₄O | 162.08 | Methoxy substituent instead of fluorinated | ~70–80°C* |

*Estimated based on molecular weight and fluorination degree .

Key Observations:

Chemical Reactivity and Stability

- Electron-Withdrawing Effects: The tetrafluoroethoxy group (–OCF₂CF₂H) stabilizes negative charges, reducing nucleophilic substitution reactivity compared to non-fluorinated ethers. This property is critical in electrolyte formulations where oxidative stability is required .

- Steric Hindrance : The propane backbone in this compound imposes greater steric hindrance than smaller analogs like 1,1,2,2-Tetrafluoroethyl methyl ether, affecting reaction kinetics in synthetic applications .

- Thermal Stability : Fluorinated ethers generally exhibit higher thermal stability. For example, Heptafluoro derivatives (e.g., CAS 3330-15-2) decompose at >200°C, while the target compound likely follows similar trends .

Biologische Aktivität

1-(1,1,2,2-Tetrafluoroethoxy)propane is an organic compound with the molecular formula CHFO. Characterized by a tetrafluoroethoxy group attached to a propane backbone, this compound exhibits unique chemical properties that make it valuable in various scientific and industrial applications. Its biological activity has garnered interest in fields such as biochemistry and pharmacology, particularly in enzyme interactions and protein folding studies.

Chemical Structure

- IUPAC Name : this compound

- Molecular Formula : CHFO

- InChI Key : DEYAWNMYIUDQER-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The tetrafluoroethoxy group enhances the compound's stability and reactivity, allowing it to participate in various biochemical pathways. This interaction can modulate enzyme activity and influence cellular processes.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation : Can be oxidized to form carbonyl compounds.

- Reduction : Can be reduced to simpler hydrocarbons.

- Substitution : Participates in nucleophilic substitution reactions.

Applications in Research

This compound is utilized in several areas of research:

- Biochemistry : Employed in studies related to enzyme interactions and protein folding.

- Pharmacology : Investigated for potential applications in drug delivery systems due to its unique properties.

- Industrial Chemistry : Used as a solvent and reagent in organic synthesis.

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Enzyme Interaction

A study focused on the compound's role in modulating enzyme activity demonstrated that it could stabilize certain enzyme conformations, enhancing their catalytic efficiency. The presence of the tetrafluoroethoxy group was crucial for this stabilization effect.

Study 2: Protein Folding

Research indicated that this compound aids in proper protein folding by reducing aggregation during the refolding process. This property is particularly useful in recombinant protein production.

Study 3: Drug Delivery Systems

Investigations into drug delivery systems revealed that this compound could improve the solubility and bioavailability of hydrophobic drugs when used as a carrier. Its low toxicity profile further supports its application in pharmaceutical formulations.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | CHFO | High thermal stability; low global warming potential |

| 1,1,2,2-Tetrafluoroethyl n-propyl ether | CHFO | Similar properties but less stability under extreme conditions |

| 1-(heptafluoropropyl)-2-(tetrafluoroethyl)-ether | CHFO | Higher fluorine content; enhanced chemical stability |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(1,1,2,2-Tetrafluoroethoxy)propane in laboratory settings?

- Methodology : Synthesis typically involves fluoroalkylation reactions. A common approach is the nucleophilic substitution of propane derivatives with tetrafluoroethoxide ions under inert conditions. For example, reacting 1-chloropropane with 1,1,2,2-tetrafluoroethanol in the presence of a base like potassium carbonate at controlled temperatures (40–60°C) yields the target compound. Reaction progress is monitored via gas chromatography (GC) or NMR spectroscopy to confirm purity and yield .

- Safety : Use fluorinated solvents (e.g., hexafluorobenzene) to minimize side reactions. Ensure proper ventilation due to potential release of hydrogen fluoride (HF) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : NMR is critical for identifying fluorine environments. Peaks near δ -75 to -85 ppm correspond to CF groups, while ether linkages (C-O-C) are confirmed via NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects molecular ions (e.g., m/z 208.15 for CHFO) and fragmentation patterns.

- GC/MS : Quantify impurities such as residual fluorinated alcohols or chlorinated byproducts .

Q. What are the stability considerations for this compound under varying experimental conditions?

- Thermal Stability : The compound is stable up to 120°C, but decomposition occurs at higher temperatures, releasing HF and carbonyl fluoride (COF). Conduct thermogravimetric analysis (TGA) to establish safe operating ranges .

- Chemical Reactivity : Avoid contact with strong bases (e.g., NaOH) or oxidizing agents (e.g., KMnO), which trigger defluorination or ether cleavage. Store under nitrogen in amber glass to prevent moisture absorption .

Advanced Research Questions

Q. How can computational models optimize the synthesis and reactivity of this compound?

- Quantum Chemical Calculations : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. For example, calculate activation energies for fluorination steps to identify optimal catalysts (e.g., tetrabutylammonium fluoride) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents like dimethyl sulfoxide (DMSO) stabilize ionic intermediates, improving yields by 15–20% .

Q. How do researchers resolve contradictions in reported decomposition products under oxidative conditions?

- Case Study : Conflicting studies report either COF or trifluoroacetic acid (TFA) as primary decomposition products. To reconcile this, use controlled oxidative stress tests (e.g., O exposure at 200°C) with in-situ FTIR spectroscopy. Recent findings suggest TFA dominates in aqueous environments, while COF forms under anhydrous conditions .

- Data Cross-Validation : Compare GC/MS and ion chromatography results to differentiate volatile vs. non-volatile byproducts .

Q. What experimental designs are effective for studying interactions between this compound and fluoropolymers?

- Factorial Design : Apply a 2 factorial approach to test variables like temperature (80–120°C), pressure (1–5 atm), and polymer composition (e.g., PTFE vs. PVDF). Response surfaces model compatibility, with swelling ratios as key metrics .

- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to assess fluorine migration at polymer interfaces. A 10% increase in surface fluorine correlates with enhanced chemical resistance .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in fluorinated ether toxicity assessments across studies?

- Toxicogenomic Profiling : Combine in vitro assays (e.g., Ames test for mutagenicity) with transcriptomic analysis (RNA-seq) on human cell lines. For example, IC values vary by cell type (e.g., 50 μM in HepG2 vs. 120 μM in HEK293), highlighting tissue-specific risks .

- Meta-Analysis : Aggregate data from PubChem and Pharos Project entries (e.g., CAS 358-39-4) to identify trends in acute vs. chronic toxicity .

Q. What strategies mitigate batch-to-batch variability in fluorinated ether synthesis?

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track reactant concentrations. Feedback loops adjust reagent flow rates, reducing yield variability from ±12% to ±3% .

- Quality Control : Establish acceptance criteria using HPLC purity thresholds (>98%) and Karl Fischer titration (<0.1% moisture) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.